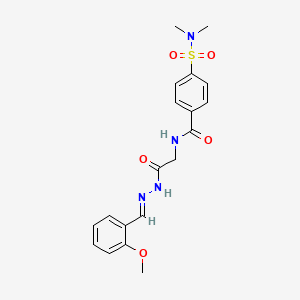

![molecular formula C18H34N2O5 B2586465 (2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 2319669-05-9](/img/no-structure.png)

(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

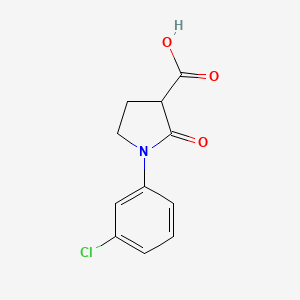

(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a useful research compound. Its molecular formula is C18H34N2O5 and its molecular weight is 358.479. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Modification of Swern Oxidation

6-(methylsulfinyl)hexanoic acid, a close relative of the compound , has been utilized in modifications of Swern oxidation. This modification aids in converting alcohols to aldehydes or ketones, showcasing a potential application in organic synthesis and chemical transformations (Liu & Vederas, 1996).

Crystal Structures of Aliphatic Acids

Studies have been conducted on the crystal structures of various aliphatic acids, including 6-(4-chlorophenylamino)6-oxohexanoic acid. These research endeavors provide insights into molecular configurations that could be relevant to the compound (Feeder & Jones, 1994).

ELISA Development for Pesticide Analysis

In the context of detecting organophosphorous insecticides in fruit samples, synthesized haptens related to hexanoic acid derivatives have been used. This indicates potential application in environmental monitoring and food safety (Zhang et al., 2008).

Schiff's Bases for Corrosion Inhibition

Hexanoic acid derivatives have been used in synthesizing Schiff's bases as corrosion inhibitors, demonstrating their utility in material science and industrial applications (Gupta et al., 2016).

Metabolism Studies

Metabolism studies of compounds like 2-ethylhexanoic acid, which share structural similarities with the compound , provide insights into human metabolic pathways and the potential biotransformation of such substances (Stingel et al., 2007).

Pharmaceutical Applications

The development of lipopeptides incorporating hexanoic acid derivatives indicates potential pharmaceutical applications, particularly in the realm of immunology and vaccine adjuvants (Metzger et al., 1991).

Chemical Synthesis and Analysis

Research on the rearrangement of N-acylamino-substituted oximes, including those with heptanoic acid derivatives, underscores their role in synthetic chemistry and analytical methodologies (Agafontsev & Tkachev, 2005).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the heptanoyl chloride and the tert-butyl N-(2-methylpropan-2-yl)oxycarbamate. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "L-Histidine", "Heptanoyl chloride", "Tert-butyl N-(2-methylpropan-2-yl)oxycarbamate", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the amine group of L-histidine with tert-butoxycarbonyl (Boc) group using Boc2O and DIPEA in dichloromethane (DCM) solvent.", "Step 2: Protection of the carboxylic acid group of Boc-L-histidine with 2,4,6-trimethylbenzenesulfonyl (Tos) group using TsCl and DIPEA in DCM solvent.", "Step 3: Coupling of the protected Boc-L-histidine with heptanoyl chloride using DCC and DIPEA in DCM solvent.", "Step 4: Coupling of the protected Boc-L-histidine-heptanoyl with tert-butyl N-(2-methylpropan-2-yl)oxycarbamate using DCC and DIPEA in DCM solvent.", "Step 5: Removal of the protecting groups using HCl and NaOH in methanol and water solvent mixture.", "Step 6: Purification of the product using ethyl acetate and diethyl ether solvents." ] } | |

Número CAS |

2319669-05-9 |

Fórmula molecular |

C18H34N2O5 |

Peso molecular |

358.479 |

Nombre IUPAC |

(2S)-6-(heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C18H34N2O5/c1-5-6-7-8-12-15(21)19-13-10-9-11-14(16(22)23)20-17(24)25-18(2,3)4/h14H,5-13H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t14-/m0/s1 |

Clave InChI |

ORYWCVQRFFRXPN-AWEZNQCLSA-N |

SMILES |

CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

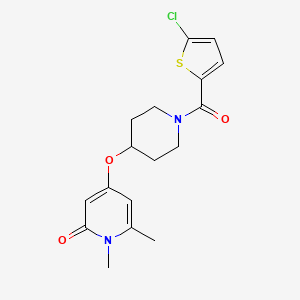

![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2586382.png)

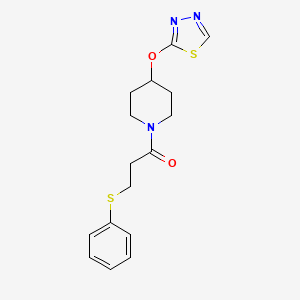

![4-(diethylsulfamoyl)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2586389.png)

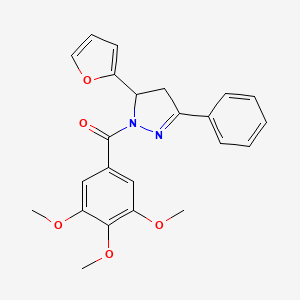

![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2586394.png)

![N-(2-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2586398.png)